molecular formula C20H29N5O5S B043558 N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine CAS No. 116919-18-7

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine

Cat. No.: B043558
CAS No.: 116919-18-7
M. Wt: 451.5 g/mol
InChI Key: VAPZWEFPQRDVHR-NJSLBKSFSA-N
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Description

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is a chemical compound known for its versatile applications in scientific research. It is a biotin-specific thiol-containing reagent used to biotinylate different proteins through artificially induced or natural sulfhydryl groups. This compound is particularly valuable in bioconjugation, enabling the precise labeling and detection of biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the reaction of biotin hydrazide with maleimidohexanoic acid. The reaction typically occurs in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine primarily undergoes bioconjugation reactions, where it reacts with sulfhydryl groups on proteins or peptides. This reaction forms a stable thioether linkage, making it highly efficient for biotinylation.

Common Reagents and Conditions

    Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF)

    Conditions: Temperature range of 0-25°C, solvent such as DMF

Major Products

The major product formed from the reaction of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine with sulfhydryl groups is a biotinylated protein or peptide, which can be used for various detection and labeling applications.

Scientific Research Applications

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the formation of a stable thioether linkage with sulfhydryl groups on proteins or peptides. This bioconjugation process allows for the precise labeling and detection of biomolecules. The maleimide group reacts specifically with sulfhydryl groups, while the biotin moiety enables subsequent detection using streptavidin-based methods .

Comparison with Similar Compounds

Similar Compounds

  • N-Biotinoyl-N’-(6-maleimidohexanoyl)hydrazide
  • Biotin-dPEG®3-MAL
  • Biotin-dPEG®11-MAL
  • Biotin-dPEG®23-MAL
  • (+)-Biotin hydrazide
  • Biotin Polyethyleneoxide Iodoacetamide
  • N-Ethylmaleimide
  • Biotin-NHS

Uniqueness

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This specificity and stability make it an ideal reagent for biotinylation applications, providing reliable and efficient labeling of biomolecules .

Properties

IUPAC Name

N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPZWEFPQRDVHR-NJSLBKSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922208
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116919-18-7
Record name N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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